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Compound of Interest

Compound Name:
4-chloro-N-heptyl-3-

nitrobenzamide

Cat. No.: B404917

Get Quote

A Versatile Lipophilic Scaffold for Medicinal Chemistry and Library Synthesis

Part 1: Executive Summary & Core Identity
N-Heptyl-4-chloro-3-nitrobenzamide is a specialized chemical intermediate utilized primarily in

the discovery of bioactive small molecules. Belonging to the class of nitrobenzamides, it

functions as a dual-reactive scaffold: the 4-chloro substituent is activated for nucleophilic

aromatic substitution (

) by the ortho-nitro group, while the N-heptyl chain provides significant lipophilicity, enhancing
membrane permeability in drug candidates.

This compound is frequently employed as a building block for:

Antimicrobial Agents: Precursors to quinazoline-based antibiotics.

Kinase Inhibitors: Scaffolds requiring a hydrophobic tail for ATP-pocket binding.

Covalent Modifiers: The activated chloride can serve as an electrophilic warhead in specific

cysteine-targeting assays.
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Chemical Identity Table[1][2]
Property Detail

IUPAC Name N-heptyl-4-chloro-3-nitrobenzamide

Molecular Formula

Molecular Weight 298.77 g/mol

LogP (Predicted) ~4.5 - 5.1 (High Lipophilicity)

Appearance Pale yellow to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, DCM, Chloroform;

Insoluble in Water

Key Functional Groups
Secondary Amide, Aryl Chloride, Nitro Group,

Alkyl Chain

Part 2: Synthesis Protocol (Schotten-Baumann)
The most robust method for synthesizing N-heptyl-4-chloro-3-nitrobenzamide is the Schotten-

Baumann acylation. This protocol ensures high yields by neutralizing the HCl byproduct in situ.

Reagents & Materials
Precursor: 4-Chloro-3-nitrobenzoyl chloride (1.0 eq)

Nucleophile: n-Heptylamine (1.05 eq)

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

Solvent: Dichloromethane (DCM) (Anhydrous)

Quench: 1M HCl, Saturated

, Brine

Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under
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atmosphere, dissolve n-heptylamine (1.05 eq) and TEA (1.2 eq) in anhydrous DCM (10
mL/g). Cool the solution to 0°C using an ice bath.

Addition: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in a minimal amount of DCM.

Add this solution dropwise to the amine mixture over 15–20 minutes. Critical: Maintain

temperature <5°C to prevent bis-acylation or side reactions.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

Workup:

Wash the organic phase with 1M HCl (2x) to remove unreacted amine.

Wash with Sat.

(2x) to remove unreacted acid/hydrolyzed chloride.

Wash with Brine (1x).

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Reactivity & Applications (The "Core")
The utility of N-heptyl-4-chloro-3-nitrobenzamide lies in its orthogonal reactivity. It serves as a

branch point for divergent synthesis.

Mechanism 1: Nucleophilic Aromatic Substitution ( )
The nitro group at the 3-position withdraws electron density from the benzene ring, activating

the 4-chloro position. This allows weak nucleophiles (amines, thiols, alkoxides) to displace the

chloride, creating diverse libraries.

Mechanism 2: Nitro Reduction & Cyclization
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Reducing the nitro group (

) generates an aniline derivative. This intermediate is a critical precursor for quinazolines (via
reaction with formamide or urea), a privileged scaffold in oncology (e.g., EGFR inhibitors).

Visualizing the Synthetic Pathway
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Caption: Synthetic workflow transforming precursors into the N-heptyl scaffold, followed by

divergent pathways for library generation or heterocycle synthesis.

Part 4: Biological Relevance & Safety
Biological Implications
The N-heptyl chain is not merely a passive linker; it significantly alters the physicochemical

profile:

Membrane Permeability: The lipophilic tail (

) facilitates passive diffusion across the lipid bilayer, making this scaffold suitable for
intracellular targets.

Hydrophobic Pocket Binding: In kinase or enzyme inhibition assays, the heptyl chain often

occupies hydrophobic allosteric pockets (e.g., the "back pocket" of kinases), improving

potency compared to methyl or ethyl analogs.

Safety & Handling (MSDS Summary)
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

Sensitization: Potential skin sensitizer due to the electrophilic chloro-nitro motif.
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Handling: Use nitrile gloves and a fume hood. Avoid inhalation of dust.

Storage: Store at room temperature, kept dry. Stable for >2 years if protected from moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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